molecular formula C₆H₁₃Cl₂O₄P B1142635 bis(1-Chloropropan-2-yl) hydrogen phosphate CAS No. 789440-10-4

bis(1-Chloropropan-2-yl) hydrogen phosphate

Cat. No. B1142635
M. Wt: 251.04
InChI Key:
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Description

Bis(1-Chloropropan-2-yl) hydrogen phosphate is a chemical compound extensively studied for its structure and properties.

Synthesis Analysis

  • The synthesis of related phosphate compounds has been explored in various studies. For example, the creation of carbacylamidophosphates and their characterization using spectroscopy and X-ray diffraction is detailed in a study by Gubina et al. (1999) (Gubina et al., 1999).

Molecular Structure Analysis

  • The molecular structure of bis(1-Chloropropan-2-yl) hydrogen phosphate and related compounds has been analyzed through X-ray diffraction methods. For instance, Ichimaru et al. (2021) determined the crystal structure of a bis compound with orthophosphate (Ichimaru et al., 2021).

Chemical Reactions and Properties

  • Studies like that of Minyaev et al. (2017) have looked at how bis compounds form frameworks via intramolecular hydrogen bonds (Minyaev et al., 2017).
  • Research by Hayakawa et al. (2006) focused on the differential membrane packing of stereoisomers of bis(monoacylglycero)phosphate, analyzing their phase behavior and structure (Hayakawa et al., 2006).

Physical Properties Analysis

  • The study of the physical properties of bis compounds, like BMP, has been conducted by Frederick et al. (2009), who examined the morphology and molecular organization of dioleoyl-BMP using various spectroscopy methods (Frederick et al., 2009).

Chemical Properties Analysis

  • Investigations into the chemical properties of related bis compounds include the work of Goryunov et al. (1990), who studied the catalytic phosphorylation of α-polyfluoroalkylbenzyl alcohols by bis(polyfluoroalkyl) chlorophosphates (Goryunov et al., 1990).

Scientific Research Applications

  • Adhesive Polymers in Dentistry : A study by Moszner et al. (2006) synthesized a monomer that dissolves well in water and ethanol, showing improved hydrolytic stability compared to methacrylate-based dihydrogen phosphates. It can be homopolymerized to form an insoluble, cross-linked product, which is applicable in dental adhesives due to its non-cytotoxic and strong acidic nature, allowing enamel and dentin etching (Moszner et al., 2006).

  • Environmental Health and Safety : He et al. (2018) investigated the presence of organophosphate esters, including bis(1-Chloropropan-2-yl) hydrogen phosphate, in children from Australia. The study found detectable levels of various OPEs in urine samples, suggesting significant exposure among children, raising concerns about potential health risks (He et al., 2018).

  • Inorganic-Organic Hybrid Frameworks : Xiao et al. (2019) discussed the synthesis of inorganic-organic hybrid zinc phosphate frameworks, useful in fluorescence sensors and photocatalytic hydrogen evolution. This application demonstrates the versatility of phosphate frameworks in materials science and renewable energy (Xiao et al., 2019).

  • Biodegradation of Organophosphate Esters : Zhou et al. (2020) studied the microbial biotransformation of tris(2-chloroethyl) phosphate, a related organophosphate ester, in sediment microcosms. The study provides insights into the environmental degradation pathways of such compounds and their impact on microbial communities (Zhou et al., 2020).

  • Conducting Polymers and Protonation : Pron et al. (1993) examined the protonation of polyemeraldine base by diesters of phosphoric acid, leading to plastification and solubility in organic solvents. This has significant implications for the production of conductive polymers with enhanced mechanical properties (Pron et al., 1993).

properties

IUPAC Name

bis(1-chloropropan-2-yl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAAZVDXWSKZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OP(=O)(O)OC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274172
Record name Bis(1-Chloropropan-2-yl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(1-Chloropropan-2-yl) hydrogen phosphate

CAS RN

789440-10-4
Record name Bis(2-chloro-1-methylethyl) hydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=789440-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-Chloropropan-2-yl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AC Ionas - 2016 - repository.uantwerpen.be
2.3. 1. Introduction 86 2.3. 2 Materials and methods 87 2.3. 2.1. Chemicals and reagents 87 2.3. 2.2. Sample collection 87 2.3. 2.3. Selection of flame retardants 88 2.3. 2.4. Analytical …
Number of citations: 2 repository.uantwerpen.be

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